2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H23FN4O2S and its molecular weight is 450.53. The purity is usually 95%.
BenchChem offers high-quality 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 3,3’,5,5’-Tetra-tert-butyldiphenoquinone has been investigated for its antioxidant properties. It scavenges free radicals, protecting cells from oxidative damage. Researchers explore its potential in preventing age-related diseases and oxidative stress-related conditions .
- The compound’s unique structure makes it an interesting candidate for drug development. Scientists study its interactions with biological targets, aiming to design novel pharmaceuticals. Its potential as an antitumor or anti-inflammatory agent is under scrutiny .
- Due to its redox properties, 3,3’,5,5’-Tetra-tert-butyldiphenoquinone finds applications in electrochemistry. Researchers investigate its use as an electrode material in batteries, supercapacitors, and fuel cells .
- The compound participates in the synthesis of flavonoids. For instance, it can be used as a precursor in the construction of flavonoid-like structures. Researchers explore its reactivity and transformations in organic synthesis .
- Consumers’ concerns about synthetic food colorants have led to interest in natural alternatives. 3,3’,5,5’-Tetra-tert-butyldiphenoquinone serves as a potential replacement for some synthetic dyes. It has been approved as a food coloring agent in several countries .
- As an extended flavonoid, this compound is part of a broader class of flavonoids with fused rings on the phenyl-substituted benzopyran framework. Researchers explore its bioactivity, potential health benefits, and interactions with cellular processes .
Antioxidant and Cytoprotective Effects
Medicinal Chemistry and Drug Development
Electrochemical Applications
Flavonoid Synthesis and Transformations
Natural Food Colorant
Extended Flavonoid Research
properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S/c1-2-3-13-29-23(31)22-21(17(14-26-22)16-9-5-4-6-10-16)28-24(29)32-15-20(30)27-19-12-8-7-11-18(19)25/h4-12,14,26H,2-3,13,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDXAKQIBMHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide |
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